SMases D inhibitor-5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5 (five) is a number, numeral, and glyph. It is the natural number following 4 and preceding 6.Five is the third prime number. Because it can be written as 2211, five is classified as a Fermat prime; therefore a regular polygon with 5 sides (a regular pentagon) is constructible with compass and unmarked straightedge. Five is the third Sophie Germain prime, the first safe prime, the third Catalan number, and the third Mersenne prime exponent. Five is the first Wilson prime and the third factorial prime, also an alternating factorial. Five is the first good prime.[1] It is an Eisenstein prime with no imaginary part and real part of the form 3n − 1. It is also the only number that is part of more than one pair of twin primes. Five is a congruent number.[2]

Aplicaciones Científicas De Investigación

1. Therapeutic Approach for Loxoscelism

SMases D inhibitors have been identified as potential therapeutics for loxoscelism, the condition caused by Loxosceles spider venom. Inhibitors like compounds 5 and 6 were found to suppress both local and systemic reactions induced by Loxosceles venoms, demonstrating their potential as scaffolds for drug development targeting SMases D from these spiders (Lopes et al., 2019).

2. Modulation of Monoamine Transporter Functions

SMases D inhibitors have been shown to modulate monoamine receptor and transporter functions. For instance, inhibitors like D609 block interferon-alpha-induced serotonin uptake in T cells, suggesting a role in regulating neurotransmitter dynamics (Su et al., 2011).

3. Cancer Research

In cancer research, SMases D inhibitors like GW4869 have demonstrated the ability to inhibit tumor necrosis factor-induced cell death in MCF7 cells. This suggests their potential utility in exploring pathways involved in cancer progression and therapy (Luberto et al., 2002).

4. Cardiovascular Pathophysiology

Inhibitors of SMases D are considered potential tools for treating cardiovascular diseases. Studies indicate that acid SMases D inhibitors could be beneficial against post-ischemia reperfusion injury and in treating atherosclerosis, while neutral SMases D inhibitors might be useful for heart failure and vascular issues (Pavoine & Pecker, 2009).

5. Diagnostic and Drug Screening Tools

SMases D inhibitors have been utilized in developing diagnostic tools and drug screening platforms. For example, liposomal platforms leveraging SMases D activity have been employed for colorimetric detection of enzymes and inhibitors, facilitating the identification of new drug candidates (Holme et al., 2018).

6. Understanding Molecular Mechanisms

SMases D inhibitors contribute to the understanding of molecular mechanisms in various biological processes. They have been instrumental in elucidating the structure-activity relationships and catalytic mechanisms of sphingomyelinases D (Murakami et al., 2005).

7. Exploring Pathogenic Mechanisms

Research on SMases D inhibitors has expanded our understanding of the pathogenic mechanisms in various organisms, including fungi and bacteria. Identifying novel SMases D in these organisms suggests their potential role in disease processes (Dias-Lopes et al., 2013).

8. Role in Gastrointestinal Health

Inhibitors of SMases D have been linked to gastrointestinal health, particularly in the context of inflammatory bowel diseases. For instance, inhibition of acid sphingomyelinase has been shown to suppress lipopolysaccharide-mediated release of inflammatory cytokines and protect against colitis in mouse models (Sakata et al., 2007).

Propiedades

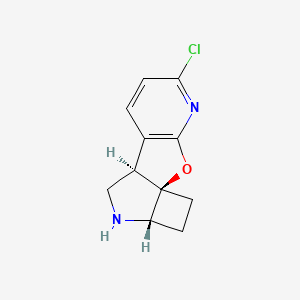

Nombre del producto |

SMases D inhibitor-5 |

|---|---|

Fórmula molecular |

C16H14BrN3O2S |

Peso molecular |

392.271 |

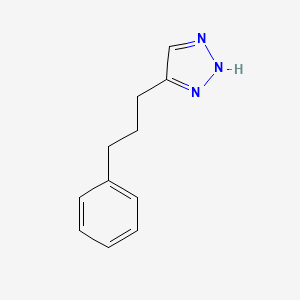

Nombre IUPAC |

4-Bromo-N-[(E)-(2-methyl-1H-indol-3-yl)methyleneamino]benzenesulfonamide |

InChI |

InChI=1S/C16H14BrN3O2S/c1-11-15(14-4-2-3-5-16(14)19-11)10-18-20-23(21,22)13-8-6-12(17)7-9-13/h2-10,19-20H,1H3/b18-10+ |

Clave InChI |

MPWPGPNTHCVRPE-VCHYOVAHSA-N |

SMILES |

O=S(C1=CC=C(Br)C=C1)(N/N=C/C2=C(C)NC3=C2C=CC=C3)=O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

SMases D inhibitor-5; SMases D inhibitor 5; SMases D inhibitor5; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.